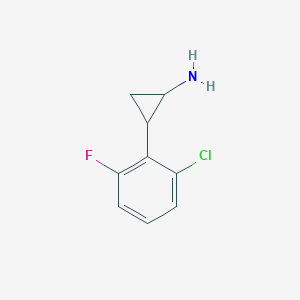

![molecular formula C26H31N5O2 B2644770 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1226433-58-4](/img/structure/B2644770.png)

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

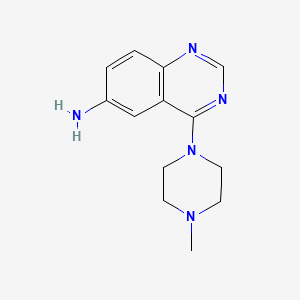

The compound “2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the molecular formula C26H31N5O2 . It has a molecular weight of 445.55664 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidin-4-yl ring attached to a phenylpiperazin-1-yl group and an acetamide group . The exact structure can be found in the MOL file associated with its CAS number 1226433-58-4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (445.55664) and its molecular formula (C26H31N5O2) . Other properties such as melting point, boiling point, and density are not clearly mentioned in the available resources.Applications De Recherche Scientifique

Structure-Activity Relationships

A study focused on a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. This research highlighted the importance of systematic modifications to the core pyrimidine moiety and various substituents to optimize potency. The optimized compound showed potential as an anti-inflammatory agent and in pain management, supporting the therapeutic potential of H4R antagonists in these areas (Altenbach et al., 2008).

Synthesis and Radiolabeling

Another study detailed the radiosynthesis of a selective radioligand for imaging the translocator protein with positron emission tomography (PET), showcasing the compound's synthesis and application in vivo imaging (Dollé et al., 2008).

Anticancer and Anti-Inflammatory Applications

Research on novel pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized and evaluated for their cytotoxic and enzyme inhibition activities, demonstrating significant potential as therapeutic agents (Rahmouni et al., 2016).

Drug-Likeness and Receptor Affinity

A study on 2-aminopyrimidines as histamine H3 receptor ligands explored the synthesis and testing of compounds for affinity towards human histamine receptors. This research underlines the importance of integrating pharmacophore models to achieve high receptor affinity and selectivity, contributing to the development of potential therapeutics (Sadek et al., 2014).

Antimicrobial Activity

Further studies have synthesized new heterocycles incorporating antipyrine moiety, evaluated for their antimicrobial activities. This highlights the broader antimicrobial potential of pyrimidine derivatives and related compounds (Bondock et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O2/c1-18-14-19(2)25(20(3)15-18)28-23(32)17-33-24-16-21(4)27-26(29-24)31-12-10-30(11-13-31)22-8-6-5-7-9-22/h5-9,14-16H,10-13,17H2,1-4H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAYUKDEHMRROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2644693.png)

![2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2644694.png)

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)

![4-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2644702.png)